molecular formula C20H13ClF3N5O2 B3409937 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 895016-50-9

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3409937
CAS No.: 895016-50-9
M. Wt: 447.8 g/mol
InChI Key: KMQJCPLSHGAHNJ-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions, particularly those involving pyrazolo[3,4-d]pyrimidine derivatives.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, targeting various diseases and conditions.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups enhances its reactivity and potential therapeutic applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O2/c21-13-4-2-6-15(8-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-5-1-3-12(7-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQJCPLSHGAHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

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